molecular formula C16H23ClN4O5S B2796873 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 874804-48-5

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2796873
CAS No.: 874804-48-5
M. Wt: 418.89
InChI Key: BIISOOWRVKWQNE-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring, a chlorophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. The chlorophenyl group is introduced via a sulfonylation reaction, where a chlorophenyl sulfonyl chloride reacts with the oxazolidinone intermediate. Finally, the oxalamide moiety is formed through the reaction of the intermediate with oxalyl chloride and a dimethylaminoethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and oxalamide formation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibiotic. The chlorophenyl group can enhance the compound’s binding affinity to its target, while the oxalamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.

    Chloramphenicol: An antibiotic with a chlorophenyl group, but a different core structure.

Uniqueness

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is unique due to its combination of an oxazolidinone ring, a chlorophenyl group, and an oxalamide moiety. This unique structure may confer specific advantages in terms of biological activity, stability, and synthetic accessibility compared to other similar compounds.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISOOWRVKWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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